An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Sulfide (CaS)
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Sulfide (CaS)
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of calcium sulfide (CaS). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state properties of this inorganic compound. This document outlines the crystallographic data, experimental methodologies for its determination, and visual representations of its structure.
Introduction to Calcium Sulfide
Calcium sulfide (CaS) is an inorganic compound that appears as a white, crystalline solid.[1][2][3] It is known for its phosphorescent properties, glowing with a characteristic red color after exposure to a light source.[2] In its atomic structure, CaS is a highly ionic solid, which is reflected in its high melting point of 2,525 °C.[1][2]
Crystal Structure of Calcium Sulfide
Calcium sulfide crystallizes in the rock salt (halite) crystal structure, similar to sodium chloride (NaCl).[1][2][3][4] This structure is a member of the cubic crystal system. The high degree of ionic bonding between the calcium (Ca²⁺) cations and sulfide (S²⁻) anions is a defining feature of this crystal structure.[1][2]
Key structural features include:
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Coordination Geometry: In the CaS crystal lattice, each sulfide ion (S²⁻) is surrounded by six calcium ions (Ca²⁺) in an octahedral arrangement.[1][2][4] Similarly, each calcium ion is octahedrally coordinated by six sulfide ions.[1][2][4] This results in a 6:6 coordination environment.
The arrangement of atoms in the rock salt structure can be visualized as two interpenetrating face-centered cubic (FCC) lattices, one of Ca²⁺ ions and the other of S²⁻ ions, shifted relative to each other.
Caption: Simplified 2D representation of the octahedral coordination in the CaS crystal structure.
Lattice Parameters
The lattice parameters define the size and shape of the unit cell. For a cubic system like calcium sulfide, the lengths of the unit cell edges (a, b, c) are equal, and the angles between them (α, β, γ) are all 90°. Therefore, only a single lattice constant, 'a', is required to describe the unit cell.
The experimentally determined and calculated lattice parameters for CaS are summarized in the table below. Variations in the reported values can arise from different experimental conditions, such as temperature and pressure, or the use of different analytical techniques.
| Parameter | Value | Source(s) |
| Crystal System | Cubic | [1][4] |
| Space Group | Fm-3m | [1][2][4] |
| Lattice Constant (a) | 569.08 pm (5.6908 Å) | [1][2] |
| 5.70 Å | [4] | |
| 5.686 Å | [5] | |
| Lattice Angles | α = β = γ = 90° | [4] |
| Ca-S Bond Length | 2.85 Å | [4] |
| Density (calculated) | 2.58 g/cm³ | [4] |
| 2.59 g/cm³ | [1][2] |
Experimental Determination of Crystal Structure
The primary experimental technique for determining the crystal structure and lattice parameters of a crystalline solid like CaS is X-ray Diffraction (XRD).[6][7][8]
XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays. Constructive interference occurs only when the conditions of Bragg's Law are met:
nλ = 2d sin(θ)
Where:
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n is an integer.
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λ is the wavelength of the X-rays.
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d is the spacing between atomic planes in the crystal.
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θ is the angle of incidence of the X-rays.
By measuring the angles (2θ) at which constructive interference occurs, the d-spacings of the crystal lattice can be calculated. The set of d-spacings is unique to a specific crystal structure and acts as a "fingerprint" for the material.
Powder XRD is the most common method for routine analysis of crystalline materials.[8]
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Sample Preparation: A sample of calcium sulfide is finely ground into a homogeneous powder. This ensures that the crystallites are randomly oriented. The powder is then mounted on a sample holder.
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Data Collection: The sample is placed in a diffractometer. An X-ray tube generates a beam of monochromatic X-rays, which is directed onto the sample.[8] The sample is rotated, or the detector is scanned through a range of angles (2θ), to detect all possible diffraction peaks.
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Data Analysis: The output is a diffractogram, which is a plot of X-ray intensity versus the diffraction angle 2θ.
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Phase Identification: The positions of the diffraction peaks are compared to standard diffraction patterns from databases, such as the International Centre for Diffraction Data (ICDD), to confirm the presence of the CaS rock salt phase.
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Lattice Parameter Refinement: The precise positions of the diffraction peaks are used to refine the lattice parameters of the unit cell. For a cubic system, the d-spacing is related to the lattice constant 'a' and the Miller indices (hkl) of the reflecting planes by the equation:
d = a / √(h² + k² + l²)
By indexing the diffraction peaks (assigning hkl values) and applying a least-squares refinement, a highly accurate value for the lattice constant 'a' can be determined.
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Caption: Workflow for determining crystal structure and lattice parameters of CaS using XRD.
Relevance in Research and Development
A precise understanding of the crystal structure and lattice parameters of calcium sulfide is crucial for several applications:
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Materials Science: This data is fundamental for understanding the physical and chemical properties of CaS, such as its mechanical strength, thermal expansion, and electronic band structure.
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Phosphor Development: The luminescent properties of CaS are highly dependent on its crystal structure and the presence of dopants. A well-defined crystal lattice is essential for efficient phosphorescence.
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Drug Development: While not a direct therapeutic agent, CaS can be used as a source of sulfide ions in certain chemical syntheses. Furthermore, understanding the crystallography of simple ionic compounds provides a foundational knowledge base applicable to the characterization of more complex pharmaceutical solids, where polymorphism and crystal habit are critical factors in drug performance.
Conclusion
Calcium sulfide adopts a cubic rock salt (halite) crystal structure with a space group of Fm-3m and a lattice constant 'a' of approximately 5.69 Å.[1][2][4][5] This structure is characterized by a 6:6 octahedral coordination of Ca²⁺ and S²⁻ ions.[1][2][4] The definitive method for determining these crystallographic parameters is X-ray Diffraction, which provides a detailed fingerprint of the atomic arrangement within the crystal lattice. The data presented in this guide serves as a critical reference for researchers and scientists working with this compound.
References
- 1. Calcium sulfide - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. WebElements Periodic Table » Calcium » calcium sulphide [winter.group.shef.ac.uk]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Calcium Sulfide | CaS | CID 10197613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. physics.udel.edu [physics.udel.edu]
- 8. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
